

NSC 15364: Application Notes and Experimental Protocols

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Compound of Interest

Compound Name: NSC 15364

Cat. No.: B1267512

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Introduction

NSC 15364 is a small molecule inhibitor that has garnered significant interest for its targeted action on the Voltage-Dependent Anion Channel 1 (VDAC1).^[1] VDAC1 is a crucial protein in the outer mitochondrial membrane that regulates the passage of ions and metabolites between the mitochondria and the cytosol. In pathological conditions, the oligomerization of VDAC1 is associated with the induction of apoptosis and ferroptosis. **NSC 15364** has been shown to directly interact with VDAC1, preventing its oligomerization and thereby inhibiting these cell death pathways.^{[1][2]} These properties make **NSC 15364** a valuable tool for studying mitochondrial function and a potential therapeutic agent in diseases characterized by excessive cell death, such as neurodegenerative disorders and certain cancers.

This document provides detailed application notes and experimental protocols for the use of **NSC 15364** in a research setting.

Data Presentation

Quantitative Data Summary

The following tables summarize the quantitative effects of **NSC 15364** as reported in various studies. These data provide a reference for the effective concentrations of **NSC 15364** in different experimental contexts.

Table 1: Effect of **NSC 15364** on Cell Viability in Cancer Cell Lines under Cysteine Deprivation-Induced Ferroptosis

Cell Line	Treatment Condition	NSC 15364 Concentration (μM)	Incubation Time	Effect on Cell Viability	Reference
H1299 (Lung Cancer)	Cysteine Deprivation	100	24 hours	Prevents decrease in cell viability	[2]
MDA-MB-231 (Breast Cancer)	Cysteine Deprivation	Dose-dependent	24 hours	Restores decreased cell viability	[1] [3]
HEYA8 (Ovarian Cancer)	Cysteine Deprivation	Dose-dependent	24 hours	Restores decreased cell viability	[1] [3]
H1299 (Lung Cancer)	RSL3 (200 nM)	100	18 hours	Mitigates decrease in cell viability	[1]

Table 2: Effect of **NSC 15364** on Mitochondrial Parameters

Cell Line	Parameter Measured	Treatment Condition	NSC 15364 Concentration (μM)	Incubation Time	Observed Effect	Reference
H1299	Mitochondrial ROS	Cysteine Deprivation	100	12 hours	Blocks mitochondrial ROS accumulation	[1]
H1299	Mitochondrial Membrane Potential (TMRE)	Cysteine Deprivation	100	12 hours	Suppresses mitochondrial membrane hyperpolarization	[1]
H1299	Oxygen Consumption	Cysteine Deprivation	100	2 hours	Suppresses increased oxygen consumption	[1]
H1299	Lipid Peroxidation (C11-BODIPY)	RSL3 (200 nM)	100	9 hours	Suppresses the increase in lipid peroxidation	[1]
MDA-MB-231	Mitochondrial ROS	Cysteine Deprivation	100	12 hours	Decreases elevated mitochondrial ROS	[3]
HEYA8	Mitochondrial ROS	Cysteine Deprivation	100	16 hours	Decreases elevated	[3]

mitochondr
ial ROS

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of **NSC 15364** on the viability of cells, particularly in the context of induced ferroptosis.

Materials:

- Cells of interest (e.g., H1299, MDA-MB-231, HEYA8)
- Complete cell culture medium
- Cysteine-free medium (for inducing ferroptosis)
- **NSC 15364**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well plates
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- The next day, remove the medium and replace it with either complete medium (control) or cysteine-deprived medium.

- Add **NSC 15364** at various concentrations (e.g., a dose-response from 10 to 100 μM) to the appropriate wells. Include a vehicle control (DMSO).
- Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
- Add 10 μL of MTT solution to each well and incubate for another 2-4 hours, or until a purple precipitate is visible.
- Add 100 μL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the control (untreated) cells.

Measurement of Mitochondrial Reactive Oxygen Species (MitoSOX Assay)

This protocol uses the fluorescent dye MitoSOX Red to specifically detect superoxide in the mitochondria of live cells.

Materials:

- Cells of interest
- Complete cell culture medium
- **NSC 15364**
- Ferroptosis inducer (e.g., Cysteine deprivation or RSL3)
- MitoSOX™ Red mitochondrial superoxide indicator
- HBSS (Hank's Balanced Salt Solution)
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and allow them to adhere.
- Treat the cells with the ferroptosis inducer and/or **NSC 15364** (e.g., 100 μ M) for the desired time (e.g., 12 hours).
- At the end of the treatment, harvest the cells by trypsinization and wash with warm HBSS.
- Resuspend the cells in HBSS containing 5 μ M MitoSOX Red and incubate for 10-15 minutes at 37°C, protected from light.
- Wash the cells twice with warm HBSS.
- Resuspend the cells in fresh HBSS and analyze immediately by flow cytometry. Use an excitation wavelength of ~510 nm and detect emission at ~580 nm.
- Quantify the mean fluorescence intensity (MFI) to determine the levels of mitochondrial ROS.

Assessment of Mitochondrial Membrane Potential (TMRE Assay)

This protocol uses the potentiometric dye Tetramethylrhodamine, Ethyl Ester (TMRE) to measure changes in mitochondrial membrane potential.

Materials:

- Cells of interest
- Complete cell culture medium
- **NSC 15364**
- Ferroptosis inducer (e.g., Cysteine deprivation)
- TMRE (Tetramethylrhodamine, Ethyl Ester, Perchlorate)
- HBSS

- Flow cytometer

Procedure:

- Seed and treat cells as described in the MitoSOX assay protocol.
- After treatment, harvest and wash the cells.
- Resuspend the cells in HBSS containing 100-200 nM TMRE and incubate for 15-30 minutes at 37°C.
- Wash the cells twice with warm HBSS.
- Resuspend the cells in fresh HBSS and analyze by flow cytometry using an excitation wavelength of ~549 nm and emission at ~575 nm.
- A decrease in TMRE fluorescence indicates depolarization of the mitochondrial membrane, while an increase can indicate hyperpolarization.

VDAC1 Oligomerization Assay

This assay is used to determine the effect of **NSC 15364** on the formation of VDAC1 oligomers, typically induced by an apoptotic or ferroptotic stimulus.

Materials:

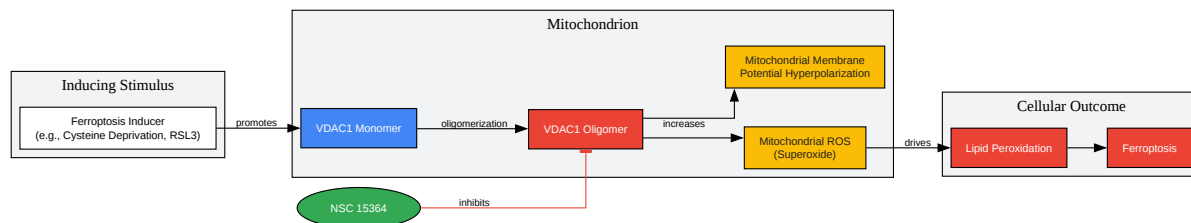
- Cells of interest
- Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
- **NSC 15364**
- Apoptosis/Ferroptosis inducer (e.g., Staurosporine, Cysteine deprivation)
- Cross-linking agent (e.g., EGS - Ethylene glycol bis(succinimidyl succinate) at 250-300 µM)
- SDS-PAGE gels and Western blotting reagents
- Anti-VDAC1 antibody

Procedure:

- Culture and treat cells with the inducer and/or **NSC 15364**.
- After treatment, wash the cells with PBS.
- Incubate the cells with the cross-linking agent (e.g., 250 μ M EGS) for 15-30 minutes at room temperature.
- Quench the cross-linking reaction according to the manufacturer's instructions (e.g., by adding a Tris buffer).
- Lyse the cells and collect the protein lysate.
- Separate the proteins by SDS-PAGE on a gradient gel (e.g., 4-15%) to resolve monomers and oligomers.
- Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-VDAC1 antibody.
- Visualize the bands to detect VDAC1 monomers, dimers, trimers, and higher-order oligomers. A reduction in the intensity of oligomer bands in the **NSC 15364**-treated samples indicates inhibition of oligomerization.

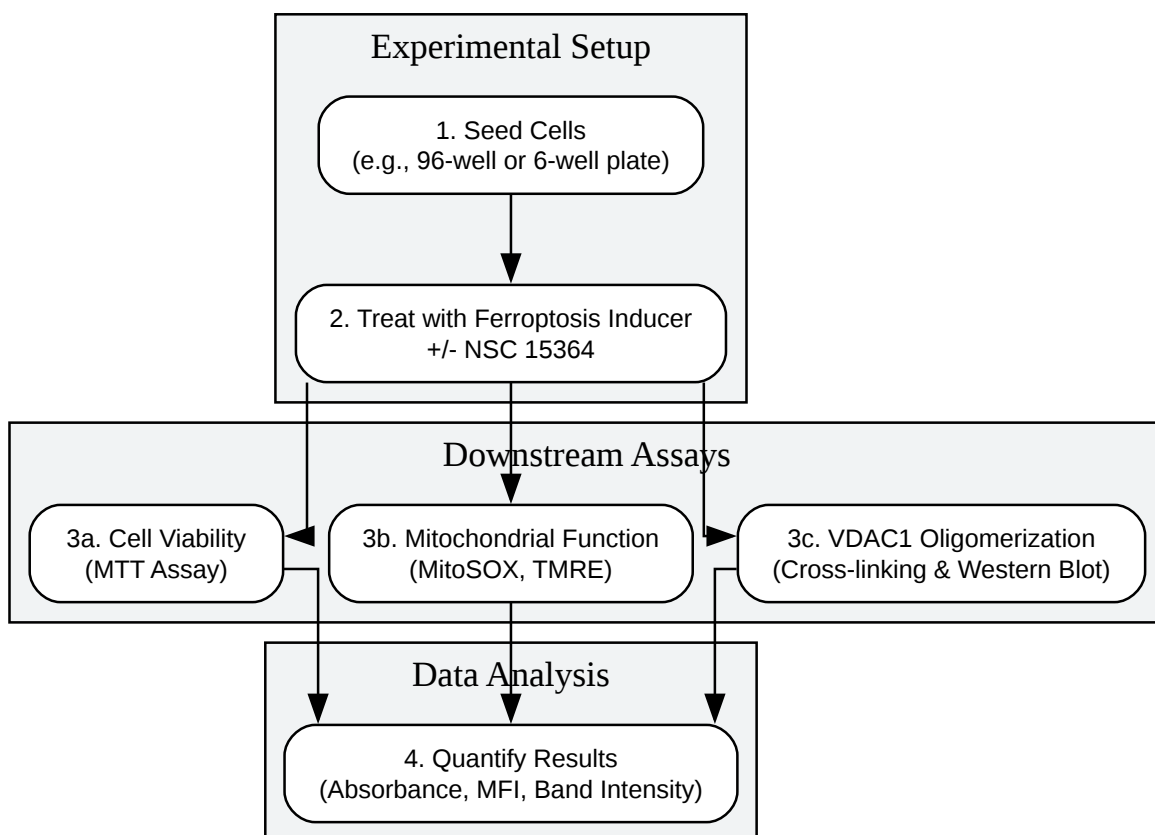
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Signaling Pathways and Experimental Workflows



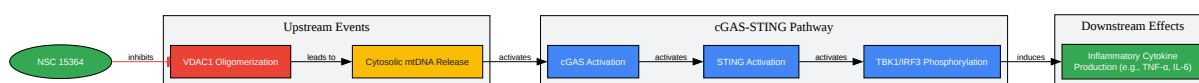
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Caption: **NSC 15364** inhibits ferroptosis by preventing VDAC1 oligomerization.



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Caption: General experimental workflow for evaluating **NSC 15364**.



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References

- 1. Inhibition of VDAC1 oligomerization blocks cysteine deprivation-induced ferroptosis via mitochondrial ROS suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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